molecular formula C15H14ClNO B11858358 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone CAS No. 1017781-65-5

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone

Katalognummer: B11858358
CAS-Nummer: 1017781-65-5
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: CHCXUQVYPDOBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone is an organic compound with a complex structure that includes both an aminomethyl group and a chlorophenyl group

Vorbereitungsmethoden

The synthesis of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)benzaldehyde with 4-chlorobenzoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new derivatives.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be compared with similar compounds such as:

    1-(3-(Aminomethyl)phenyl)-2-phenylethanone: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone: Contains a fluorine atom instead of chlorine, which can alter its chemical properties and interactions.

    1-(3-(Aminomethyl)phenyl)-2-(4-bromophenyl)ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1017781-65-5

Molekularformel

C15H14ClNO

Molekulargewicht

259.73 g/mol

IUPAC-Name

1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C15H14ClNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9-10,17H2

InChI-Schlüssel

CHCXUQVYPDOBNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.